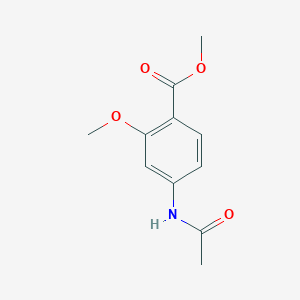

Methyl 4-acetamido-2-methoxybenzoate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-acetamido-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-8-4-5-9(11(14)16-3)10(6-8)15-2/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERVVBDWGVOBIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057739 | |

| Record name | Methyl 4-acetamido-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4093-29-2 | |

| Record name | Benzoic acid, 4-(acetylamino)-2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(acetylamino)-2-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004093292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-acetamido-o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(acetylamino)-o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-(ACETYLAMINO)-2-METHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4UJW899BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Defining a Critical Intermediate in Pharmaceutical Synthesis and Analysis

An In-depth Technical Guide: Methyl 4-acetamido-2-methoxybenzoate

This compound, identified by the CAS Number 4093-29-2 , is a substituted aromatic ester of significant interest to the pharmaceutical industry.[1][2][3][4] While not an active pharmaceutical ingredient (API) itself, its importance lies in its dual role as a crucial synthetic intermediate and a certified reference material for quality control. It is notably recognized as a process impurity in the synthesis of the antiemetic drugs metoclopramide and bromopride, officially designated as "Metoclopramide EP Impurity D".[3][5][6]

Understanding the physicochemical properties, synthesis, and analytical profile of this compound is therefore essential for drug development professionals engaged in process chemistry, quality assurance, and regulatory compliance. This guide provides a comprehensive technical overview, grounded in established protocols and field-proven insights, to support researchers in their work with this versatile molecule.

Part 1: Core Chemical and Physical Properties

A precise understanding of a compound's properties is the foundation of effective laboratory practice. These parameters dictate the selection of solvents, reaction conditions, and purification strategies.

Chemical Identifiers

The compound is cataloged across numerous chemical databases and regulatory lists, ensuring its unambiguous identification.

| Identifier | Value |

| CAS Number | 4093-29-2[1][2][3] |

| IUPAC Name | This compound[4] |

| Molecular Formula | C₁₁H₁₃NO₄[1][3][7] |

| Molecular Weight | 223.23 g/mol [2][3] |

| EC Number | 223-839-6[1][3] |

| InChIKey | OERVVBDWGVOBIS-UHFFFAOYSA-N[3][4] |

| Synonyms | Methyl 4-(acetylamino)-o-anisate; 4-Acetamido-o-anisic Acid Methyl Ester; Metoclopramide EP Impurity D[1][3][4] |

Physicochemical Data

The physical properties of this compound are characteristic of a stable, crystalline organic solid.

| Property | Value |

| Physical Form | Off-White to Light Beige Solid/Crystalline Powder[3][7] |

| Melting Point | 127 - 132 °C[1][2][3] |

| Boiling Point | 417.5 °C at 760 mmHg (Predicted)[1][3] |

| Density | 1.21 g/cm³ (Predicted)[1][3] |

| Solubility | DMSO (Sparingly), Methanol (Slightly), Water (Slightly)[1][3] |

| Storage | Sealed in dry, Room Temperature[1][3][7] |

Part 2: Synthesis and Mechanistic Rationale

The most direct and widely documented synthesis of this compound involves the N-acetylation of its primary amine precursor, Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8).[5][8] This reaction is a classic example of nucleophilic acyl substitution, valued for its high efficiency and straightforward execution.

Causality of Experimental Design: The choice of acetic anhydride as the acetylating agent is deliberate; it is highly reactive and the acetic acid byproduct is easily removed during workup. Anhydrous ethanol is selected as the solvent to ensure both starting materials are soluble, facilitating a homogeneous reaction mixture, while preventing hydrolysis of the anhydride. Heating accelerates the reaction rate to ensure completion within a practical timeframe.

Synthesis Workflow Diagram

Caption: N-acetylation of an amino precursor to yield the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and represents a self-validating system where successful execution and workup yield the pure product.[5]

Materials and Reagents:

-

Methyl 4-amino-2-methoxybenzoate (1.0 eq)

-

Acetic Anhydride (1.6 eq)

-

Anhydrous Ethanol

-

Ethyl Acetate

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Saturated Saline (Brine)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 4-amino-2-methoxybenzoate (2.77 mmol, 501 mg) in anhydrous ethanol (8 mL).

-

Rationale: This creates a homogeneous solution, ensuring reactants can interact effectively.

-

-

Reagent Addition: Slowly add acetic anhydride (1.6 eq, 4.44 mmol, 0.42 mL) to the solution. The solution should remain clear.

-

Rationale: Slow addition helps to control any potential exotherm.

-

-

Reaction: Heat the reaction mixture to 60-65 °C and maintain this temperature with stirring for 2 hours.

-

Rationale: Thermal energy is required to overcome the activation energy of the reaction, ensuring a reasonable reaction time. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Solvent Removal: Upon reaction completion (as determined by TLC), cool the mixture to room temperature. Remove the ethanol solvent using a rotary evaporator.

-

Rationale: This step concentrates the product and removes the bulk solvent before extraction.

-

-

Aqueous Workup: To the residue, add deionized water (10 mL) and saturated sodium bicarbonate solution (10 mL).

-

Rationale: The bicarbonate solution neutralizes the acetic acid byproduct and any unreacted acetic anhydride, converting them to water-soluble sodium acetate.

-

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 10 mL portions). Combine the organic layers.

-

Rationale: The desired product is significantly more soluble in ethyl acetate than in water, allowing for its efficient separation from inorganic salts.

-

-

Washing: Wash the combined organic phase sequentially with deionized water and saturated saline.

-

Rationale: The water wash removes residual water-soluble impurities, and the brine wash removes the bulk of the dissolved water from the organic phase.

-

-

Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid.[5]

-

Rationale: Removal of all water is crucial before final solvent evaporation to obtain a pure, dry solid. A typical yield for this reaction is high, often around 88%.[5]

-

Part 3: Applications in Drug Development and Quality Control

The primary utility of this compound is not in its biological activity, but in its chemical identity as a reference point and a building block.

Pharmaceutical Reference Standard

In the synthesis of metoclopramide, incomplete starting material conversion or side reactions can lead to the formation of impurities that must be quantified to ensure the safety and efficacy of the final drug product. This compound is a known process impurity, and having a well-characterized, high-purity standard is essential for:

-

Analytical Method Development: Developing and validating HPLC or GC methods to detect and quantify this specific impurity in batches of API.

-

Quality Control: Routine testing of drug batches to ensure that the level of "Impurity D" remains below the stringent limits set by pharmacopeias (e.g., the European Pharmacopoeia, EP).[3][5]

Key Synthetic Intermediate

This compound serves as a valuable starting material for creating more complex molecules. A prime example is its use in the synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS: 4093-31-6), another critical pharmaceutical intermediate.[9][10][11]

Reaction Pathway Diagram:

Caption: Use as an intermediate in a regioselective chlorination reaction.

This reaction is an electrophilic aromatic substitution, where the existing acetamido and methoxy groups on the benzene ring direct the incoming electrophile (Cl⁺ from N-chlorosuccinimide) to the C-5 position.[10] The resulting chlorinated compound is a key precursor for metoclopramide itself.[9]

Conclusion

This compound (CAS: 4093-29-2) is a quintessential example of a non-API that plays a vital role in the pharmaceutical ecosystem. Its well-defined chemical properties and straightforward, high-yield synthesis make it an ideal compound for both academic and industrial laboratories. For drug development professionals, its primary importance as a designated impurity of metoclopramide and a direct precursor to advanced intermediates underscores the necessity of a thorough understanding of its chemistry. The protocols and data presented in this guide serve as a reliable resource for scientists working to ensure the quality, safety, and efficacy of pharmaceutical products.

References

- Methyl 4-acetamido-2-methoxybenzo

- METHYL 4-ACETAMIDO-2-METHOXYBENZO

- Methyl 4-(acetylamino)-2-methoxybenzoate.

- Methyl 4-acetamido-5-chloro-2-methoxybenzo

- Methyl 4-Acetamido-5-bromo-2-methoxybenzoate.

- Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- Understanding Methyl 4-Amino-2-methoxybenzoate: Properties & Uses for Chemists.ChemScence.[Link]

- Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 4093-29-2 [amp.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

- 11. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-acetamido-2-methoxybenzoate

Foreword

In the intricate landscape of pharmaceutical development, the purity and characterization of intermediates are paramount. This guide provides a comprehensive technical overview of Methyl 4-acetamido-2-methoxybenzoate, a key building block and a significant impurity in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into its fundamental properties, synthesis, analytical characterization, and critical role in drug development, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical industry. This document is structured to provide not just data, but a causal understanding of the experimental choices and validation systems inherent in working with this compound.

Introduction and Strategic Importance

This compound, with the CAS Number 4093-29-2, is a substituted aromatic compound that serves as a crucial intermediate in organic synthesis.[1][2] Its strategic importance is primarily linked to its role as a precursor and a related compound to prokinetic agents like Metoclopramide and Bromopride.[1] Understanding the synthesis, purity, and spectral characteristics of this molecule is essential for controlling the quality and efficacy of the final drug products. It is recognized as Metoclopramide EP Impurity D, highlighting its significance in regulatory and quality control spheres.[3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in synthesis and analysis. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |

| Molecular Weight | 223.23 g/mol | [1][3] |

| Appearance | Off-white to light beige solid | [1][2] |

| Melting Point | 127-132 °C | [1] |

| Boiling Point | 417.5 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.21 g/cm³ (Predicted) | [1] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol and Water. | [1] |

| CAS Number | 4093-29-2 | [1][2] |

| IUPAC Name | This compound | [3] |

| SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC | [1][3] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity. Below is a representative laboratory-scale synthesis protocol.

Synthesis of Methyl 4-acetamido-2-hydroxybenzoate

The precursor, Methyl 4-acetamido-2-hydroxybenzoate, is synthesized via the acetylation of Methyl 4-amino-2-hydroxybenzoate.

Protocol:

-

Dissolve Methyl 4-amino-2-hydroxybenzoate (1 equivalent) in ethyl acetate.

-

Add a solution of sodium bicarbonate (1.4 equivalents) in water.

-

Cool the biphasic mixture to 0°C with vigorous stirring.

-

Slowly add acetyl chloride (1.4 equivalents) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield Methyl 4-acetamido-2-hydroxybenzoate as a white solid.[4]

The causality behind this procedure lies in the use of a biphasic system with a mild base (sodium bicarbonate) to neutralize the HCl generated during the acetylation, preventing acid-catalyzed side reactions and protecting the ester functionality.

Methylation to form this compound

The final product is obtained through the methylation of the hydroxyl group of Methyl 4-acetamido-2-hydroxybenzoate.

Protocol:

-

Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

-

Add a slight excess of a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.2 equivalents), and a base like potassium carbonate (1.5-2.0 equivalents).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The choice of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation of the base, leaving the anionic nucleophile more reactive. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group, forming the phenoxide which then acts as the nucleophile.

Caption: Synthesis workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

The structure of this compound is confirmed using a combination of spectroscopic methods.

| Technique | Key Data Points |

| ¹H NMR | (400 MHz, DMSO-d6): δ 2.07 (s, 3H, AcNH-4), 3.74 (s, 3H, OMe-2 or COOMe), 3.77 (s, 3H, COOMe or OMe-2), 7.19 (br d, J = 8.8 Hz, 1H, H-5), 10.22 (s, 1H, NH).[5] |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide and ester), and aromatic C-H and C=C bonds are expected. |

| Mass Spectrometry | The exact mass is 223.08445790, which can be confirmed by high-resolution mass spectrometry.[3] |

Further spectral data including IR and Mass Spectrometry can be found in various chemical databases.[6]

Applications in Drug Development

This compound's primary role in drug development is as a key intermediate.

Intermediate in API Synthesis

It is a direct precursor in the synthesis of more complex molecules. For instance, it is used in the preparation of Methyl 4-acetamido-5-chloro-2-methoxybenzoate, another important pharmaceutical intermediate.[7]

Protocol for Chlorination:

-

Dissolve this compound in N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS).

-

The reaction is carried out with heat, and upon completion, the crude product is isolated.[7]

This chlorination step is a critical transformation in the synthesis of certain APIs. The use of NCS provides a safer and more selective method for chlorination compared to using chlorine gas.

Caption: Role as an intermediate in pharmaceutical synthesis.

Pharmaceutical Impurity

As Metoclopramide EP Impurity D, this compound is a critical reference standard for the quality control of Metoclopramide.[8] Its presence and concentration in the final drug product must be carefully monitored to ensure the safety and efficacy of the medication.

Safety and Handling

While comprehensive toxicological data is not available, this compound is considered hazardous.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3]

-

Precautionary Measures:

-

Wash hands thoroughly after handling.

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If swallowed, call a poison center or doctor.[9]

-

It is crucial to handle this compound in a well-ventilated area, and appropriate personal protective equipment should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).[10]

References

- LookChem. (n.d.). This compound.

- ChemBK. (n.d.). This compound.

- PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.

- IndiaMART. (n.d.). Methyl-4-Acetamido-2-Methoxy Benzoate, 25,50 Kg, Grade: Chemical.

- PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- Google Patents. (n.d.). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.

- Pharmaffiliates. (n.d.). Metoclopramide Related Compound D (this compound) (1440841).

- RXN Chemicals. (n.d.). This compound Manufacturer Supplier.

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 4093-29-2 [chemicalbook.com]

- 6. This compound(4093-29-2) 1H NMR spectrum [chemicalbook.com]

- 7. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

physical and chemical properties of Methyl 4-acetamido-2-methoxybenzoate

An In-Depth Technical Guide to Methyl 4-acetamido-2-methoxybenzoate

Introduction

This compound (CAS No. 4093-29-2) is a substituted aromatic compound of significant interest in the fields of pharmaceutical chemistry and organic synthesis. Structurally, it is the methyl ester of 4-acetamido-2-methoxybenzoic acid and is also known as Methyl 4-(acetylamino)-o-anisate. Its primary relevance stems from its role as a crucial intermediate in the synthesis of more complex molecules and its classification as a known impurity of the antiemetic drugs bromopride and metoclopramide.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, characterization methods, and essential safety and handling procedures for laboratory and industrial professionals.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its application and handling. The identity and physicochemical characteristics of this compound are summarized below.

Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Methyl 4-(acetylamino)-o-anisate, 4-Acetamido-2-methoxybenzoic acid methyl ester, Metoclopramide EP Impurity D[1][2][3] |

| CAS Number | 4093-29-2[1][2][4] |

| Molecular Formula | C₁₁H₁₃NO₄[1][2][5] |

| Molecular Weight | 223.23 g/mol [2][3][4] |

| IUPAC Name | This compound[3] |

| SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC[2][3] |

| InChIKey | OERVVBDWGVOBIS-UHFFFAOYSA-N[2] |

Physicochemical Data

The physical properties of the compound dictate its behavior under various conditions, influencing choices for solvents, reaction temperatures, and storage.

| Property | Value | Source(s) |

| Appearance | Off-White to Light Beige Solid | [2] |

| Melting Point | 127 - 132 °C | [1][2][5][6] |

| Boiling Point | 417.5 °C at 760 mmHg (Predicted/Estimated) | [1][2][4] |

| Density | ~1.21 g/cm³ (Predicted/Estimated) | [1][2][5] |

| Flash Point | 206.3 °C | [1][4] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol and Water | [1] |

| Refractive Index | 1.552 | [1][5] |

| Vapor Pressure | 3.52E-07 mmHg at 25°C | [1][5] |

Part 2: Synthesis and Spectroscopic Characterization

Synthetic Pathway: N-Acetylation

The most direct and industrially scalable synthesis of this compound involves the N-acetylation of its corresponding amine precursor, Methyl 4-amino-2-methoxybenzoate. This reaction is a classic example of nucleophilic acyl substitution, where the amino group acts as a nucleophile attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride.

The choice of an acetylating agent and base is critical. Acetyl chloride is highly reactive, necessitating careful temperature control and a base to neutralize the HCl byproduct. Acetic anhydride is a less aggressive alternative. The protocol described below is based on analogous, well-established acetylation procedures for aromatic amines, such as the synthesis of the related compound Methyl 4-acetamido-2-hydroxybenzoate.[7]

Caption: Synthetic workflow for this compound.

Experimental Protocol

Objective: To synthesize this compound via N-acetylation.

Materials:

-

Methyl 4-amino-2-methoxybenzoate

-

Acetyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-amino-2-methoxybenzoate in ethyl acetate. In a separate beaker, prepare an aqueous solution of sodium bicarbonate.

-

Cooling: Cool the flask containing the amine solution to 0°C using an ice bath. This is crucial to control the exothermic reaction with acetyl chloride.

-

Addition of Reagents: Add the aqueous sodium bicarbonate solution to the reaction flask. While stirring vigorously, add acetyl chloride dropwise over 15-20 minutes, ensuring the temperature remains below 5°C. The bicarbonate base neutralizes the HCl generated in situ.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 2 hours to ensure the reaction goes to completion.[7]

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

-

Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any remaining inorganic impurities.

-

Drying and Isolation: Dry the isolated organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the ethyl acetate solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white or off-white solid.

Spectroscopic Profile

Characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Data/Observations |

| ¹H NMR | Spectral data available from chemical databases confirms key proton environments.[8] |

| ¹³C NMR | Data is available for structural confirmation.[3] |

| IR Spectroscopy | Expected peaks include N-H stretching (amide), C=O stretching (ester and amide), and C-O stretching (ether and ester).[3] |

| Mass Spectrometry | The exact mass is 223.08445790, which can be confirmed by high-resolution mass spectrometry (HRMS).[1][3] |

Part 3: Applications and Industrial Relevance

This compound is not typically an end-product but rather a valuable building block and reference material.

-

Chemical Intermediate: It serves as a precursor in multi-step organic syntheses. A notable example is its use in the preparation of Methyl 4-acetamido-5-chloro-2-methoxybenzoate through chlorination using N-chlorosuccinimide (NCS) in a solvent like DMF.[9] This chlorinated derivative is another important intermediate in pharmaceutical synthesis.

-

Pharmaceutical Reference Standard: Due to its presence as a process impurity in the manufacturing of certain active pharmaceutical ingredients (APIs), it is used as a certified reference material.[1][2] Regulatory bodies require pharmaceutical companies to quantify such impurities to ensure the safety and efficacy of drugs like metoclopramide and bromopride.

Part 4: Safety, Handling, and Storage

Adherence to safety protocols is mandatory when working with any chemical compound. The following guidelines are based on available safety data and GHS classifications.[3][10]

Hazard Identification

According to GHS classifications, this compound presents the following hazards:

-

H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]

-

H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2).[3]

-

H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).[3]

Caption: Decision workflow for handling and emergency response.

Recommended Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][2] The recommended storage temperature is room temperature.[1]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[10][11]

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[11]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

-

Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[11]

References

- LookChem. (n.d.). This compound.

- ChemBK. (n.d.). This compound.

- Yash Rasayan And Chemicals. (n.d.). Methyl-4-Acetamido-2-Methoxy Benzoate, 25,50 Kg, Grade: Chemical.

- Mosher Chemical. (n.d.). This compound.

- PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.

- Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.indiamart.com [m.indiamart.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 8. This compound(4093-29-2) 1H NMR [m.chemicalbook.com]

- 9. CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. Methyl 4-acetamido-5-chloro-2-methoxybenzoate(4093-31-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 12. This compound | 4093-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to Methyl 4-acetamido-2-methoxybenzoate: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of Methyl 4-acetamido-2-methoxybenzoate, a key chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, outlines a detailed and validated synthetic protocol, and explores its significant applications.

Introduction and Core Compound Profile

This compound, with the CAS Number 4093-29-2, is a substituted aromatic amide of significant interest in medicinal and organic chemistry.[1] It is primarily recognized as a crucial intermediate in the synthesis of the antiemetic drug Metoclopramide and is also identified as a related impurity in both Metoclopramide and Bromopride.[1][2] Its molecular structure, featuring an acetamido, a methoxy, and a methyl ester group on a benzene ring, provides a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.[2][3] This guide will elucidate the fundamental aspects of this compound, from its intrinsic properties to its synthesis and role in pharmaceutical development.

Structural Elucidation and Physicochemical Properties

The molecular structure of this compound consists of a central benzene ring substituted with four functional groups. The IUPAC name for this compound is this compound.[4] The arrangement of these groups dictates the compound's chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₄ | [1][4] |

| Molecular Weight | 223.23 g/mol | |

| CAS Number | 4093-29-2 | [1][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 127-132 °C | [6] |

| Boiling Point | 417.5 °C at 760 mmHg | |

| Density | 1.21 g/cm³ | |

| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol and water. | |

| XLogP3 | 1.2 |

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound involves the N-acetylation of its precursor, methyl 4-amino-2-methoxybenzoate. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism: N-Acetylation

The underlying mechanism for the synthesis is the nucleophilic attack of the amino group of methyl 4-amino-2-methoxybenzoate on one of the carbonyl carbons of acetic anhydride. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the acetate ion acting as a good leaving group, to form the stable amide product, this compound. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be gently heated to ensure completion.

Caption: N-Acetylation of Methyl 4-amino-2-methoxybenzoate.

Step-by-Step Experimental Protocol

This protocol is adapted from a procedure described in the Journal of Medicinal Chemistry.[6]

Materials:

-

Methyl 4-amino-2-methoxybenzoate

-

Acetic anhydride

-

Anhydrous ethanol

-

Ethyl acetate

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve methyl 4-amino-2-methoxybenzoate (1.0 equivalent) in anhydrous ethanol.

-

Slowly add acetic anhydride (1.6 equivalents) to the solution with stirring.

-

Heat the reaction mixture to 60-65 °C and maintain this temperature with continuous stirring for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the residue with deionized water and a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Combine the organic phases, wash with saturated saline, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Structural Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.22 (s, 1H, NH), 7.19 (d, 1H, Ar-H), 3.77 (s, 3H, COOCH₃ or OCH₃), 3.74 (s, 3H, OCH₃ or COOCH₃), 2.07 (s, 3H, COCH₃).[6] |

| ¹³C NMR | Expected signals for aromatic carbons, carbonyl carbons (amide and ester), and methyl carbons. Specific shifts can be found in spectral databases.[4] |

| FT-IR | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and ester), C-O stretching (ester and ether), and aromatic C-H and C=C stretching.[4] |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z = 223. Key fragmentation patterns would involve the loss of the methoxy and acetamido groups. |

Applications in Pharmaceutical and Organic Synthesis

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals.

-

Synthesis of Metoclopramide: This compound is a direct precursor to 4-acetamido-5-chloro-2-methoxybenzoic acid, which is then converted to the antiemetic drug Metoclopramide.[2][5] The synthesis involves the chlorination of this compound.[5]

-

Pharmaceutical Impurity: It is recognized as Metoclopramide EP Impurity D and is also an impurity of Bromopride.[1] As such, it serves as a reference standard in the quality control of these active pharmaceutical ingredients.

-

Building Block in Organic Synthesis: While its direct applications in broader organic synthesis are not as extensively documented as its role in pharmaceuticals, its structure suggests significant potential. The presence of multiple functional groups allows for a variety of chemical transformations. For instance, similar to its bromo- and chloro-derivatives, the aromatic ring can be further functionalized.[3] The amide and ester groups can also be subjected to hydrolysis or other modifications to create new derivatives. It is a precursor for the synthesis of imidazopyridine, imidazopyrazine, and thiazolopyridine classes of drugs.[3]

Conclusion

This compound is a compound of considerable importance in the pharmaceutical industry. Its well-defined structure and physicochemical properties, coupled with a robust and high-yielding synthetic protocol, make it an indispensable intermediate. A thorough understanding of its synthesis, characterization, and reactivity is crucial for scientists and researchers involved in drug development and organic synthesis. This guide provides a foundational understanding of this key molecule, highlighting its established roles and potential for future applications.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide.

- LookChem. (n.d.). This compound.

- Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.

- PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.

- Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism.

- Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?.

- University of Michigan. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research.

- PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- LookChem. (n.d.). This compound.

Sources

- 1. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 2. studylib.net [studylib.net]

- 3. This compound | 4093-29-2 | FM71228 [biosynth.com]

- 4. Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 6. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to Methyl 4-acetamido-2-methoxybenzoate

This guide provides a comprehensive technical overview of Methyl 4-acetamido-2-methoxybenzoate, a key chemical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and applications, grounding all claims in authoritative sources.

Introduction and Chemical Identity

This compound (CAS No: 4093-29-2) is a substituted aromatic compound featuring a methyl ester, a methoxy group, and an acetamido group.[1][2] This unique arrangement of functional groups makes it a valuable precursor and building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3] It is also recognized as a significant impurity and metabolite of certain pharmaceutical agents, such as Bromopride and Metoclopramide.[2]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 4093-29-2 | LookChem[2] |

| Molecular Formula | C₁₁H₁₃NO₄ | PubChem[1] |

| Molecular Weight | 223.23 g/mol | Biosynth[3] |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)OC)OC | PubChem[1] |

| InChI Key | OERVVBDWGVOBIS-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a two-step process, starting from commercially available 4-amino-2-methoxybenzoic acid. This approach ensures a high yield and purity of the final product.

Step 1: Fischer Esterification of 4-amino-2-methoxybenzoic acid

The initial step involves the esterification of the carboxylic acid group of 4-amino-2-methoxybenzoic acid to form Methyl 4-amino-2-methoxybenzoate. This is a classic Fischer esterification reaction, which is acid-catalyzed and reversible.

Reaction:

4-amino-2-methoxybenzoic acid + Methanol ⇌ Methyl 4-amino-2-methoxybenzoate + Water

The use of a large excess of methanol and a strong acid catalyst, such as sulfuric acid, drives the equilibrium towards the product side, ensuring a high conversion rate.

Experimental Protocol: Synthesis of Methyl 4-amino-2-methoxybenzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-2-methoxybenzoic acid (1.0 eq.) in methanol (10-15 volumes).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, the crude product can be purified by recrystallization.

Step 2: Acetylation of Methyl 4-amino-2-methoxybenzoate

The second step is the N-acetylation of the amino group of Methyl 4-amino-2-methoxybenzoate. This is a nucleophilic acyl substitution reaction where the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride.

Reaction:

Methyl 4-amino-2-methoxybenzoate + Acetylating Agent → this compound

This reaction is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq.) in a suitable solvent like ethyl acetate.

-

Reagent Addition: Add acetic anhydride (1.1 eq.) to the solution. The reaction can be catalyzed by a small amount of acid or base, or can proceed without a catalyst.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Synthesis Workflow Diagram

Caption: Overall synthesis workflow for this compound.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use in research and development.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | LookChem[2] |

| Melting Point | 127 °C | LookChem[2] |

| Boiling Point | 417.5 °C at 760 mmHg (Predicted) | LookChem[2] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol and Water | LookChem[2] |

| Density | 1.21 g/cm³ (Predicted) | LookChem[2] |

Spectroscopic Data

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The spectrum of this compound in DMSO-d₆ shows distinct signals corresponding to the different types of protons.

-

δ 10.22 (s, 1H, NH): The singlet at 10.22 ppm corresponds to the amide proton. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.

-

δ 7.19 (br d, J = 8.8 Hz, 1H, H-5): This broad doublet corresponds to the aromatic proton at position 5.

-

δ 3.77 (s, 3H, COOMe or OMe-2): This singlet is assigned to the methyl protons of either the ester or the methoxy group.

-

δ 3.74 (s, 3H, OMe-2 or COOMe): This singlet is assigned to the methyl protons of the other methoxy or ester group.

-

δ 2.07 (s, 3H, AcNH-4): The singlet at 2.07 ppm is characteristic of the methyl protons of the acetamido group.

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Based on established chemical shift ranges and predictive models, the following assignments can be made:

-

~168 ppm (C=O, amide): Carbonyl carbon of the acetamido group.

-

~165 ppm (C=O, ester): Carbonyl carbon of the methyl ester group.

-

~158 ppm (C-O): Aromatic carbon attached to the methoxy group.

-

~142 ppm (C-N): Aromatic carbon attached to the acetamido group.

-

~131 ppm, ~115 ppm, ~113 ppm, ~109 ppm: Aromatic carbons.

-

~56 ppm (-OCH₃): Methoxy carbon.

-

~52 ppm (-COOCH₃): Ester methyl carbon.

-

~24 ppm (-COCH₃): Acetyl methyl carbon.

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.[1]

-

~3300 cm⁻¹ (N-H stretch): A sharp to moderately broad peak indicating the N-H stretching of the secondary amide.

-

~3000-2850 cm⁻¹ (C-H stretch): Peaks corresponding to the stretching of sp³ hybridized C-H bonds in the methyl groups.

-

~1720 cm⁻¹ (C=O stretch, ester): A strong, sharp absorption characteristic of the carbonyl group in the methyl ester.

-

~1680 cm⁻¹ (C=O stretch, amide I band): A strong absorption for the carbonyl group of the secondary amide.

-

~1550 cm⁻¹ (N-H bend, amide II band): A characteristic bending vibration for the N-H bond in the secondary amide.

-

~1600-1450 cm⁻¹ (C=C stretch): Absorptions due to the stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹ (C-O stretch): Stretching vibration of the aryl-alkyl ether and the ester C-O bonds.

Applications in Drug Development and Organic Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds.

Precursor for Bioactive Molecules

This compound serves as a scaffold for the synthesis of more complex drug candidates. Its halogenated analogs, such as Methyl 4-acetamido-5-bromo-2-methoxybenzoate and Methyl 4-acetamido-5-chloro-2-methoxybenzoate, are particularly useful.[4][5] The presence of a halogen atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the introduction of diverse substituents and the construction of intricate molecular architectures.[5]

Role in the Synthesis of Metoclopramide and Related Compounds

The chlorinated derivative, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, is a key intermediate in the synthesis of Metoclopramide, a dopamine D2 receptor antagonist used as an antiemetic.[4][6] It is also a known metabolite of Metoclopramide, making it crucial for impurity profiling and quality control in pharmaceutical manufacturing.[4][6]

Logical Relationship Diagram

Caption: Role of the title compound and its derivatives in synthesis.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It may also cause skin irritation.[1]

-

GHS Hazard Statements: H302, H315, H319.[1]

-

Precautionary Statements: P264, P270, P280, P301+P317, P302+P352, P305+P351+P338.[1]

It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek medical attention.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and organic synthesis sectors. Its well-defined synthetic pathway and versatile chemical nature, particularly in its halogenated forms, make it a crucial building block for the development of new therapeutic agents. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in a research and development setting.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, April 3). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]

- PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.

- LookChem. (n.d.). This compound.

- PASL. (n.d.). Methyl 4-Acetamido-5-bromo-2-methoxybenzoate. Retrieved from Pharmaffiliates Analytics & Synthetics (P) Ltd. website: [Link]

- Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Retrieved from University of Wisconsin-Madison, Department of Chemistry website: [Link]

- The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website: [Link]

- SpectraBase. (n.d.). Methyl 4-acetylbenzoate.

- MDPI. (n.d.). Retracted: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.

- PubChem. (n.d.). Methyl 2-methoxybenzoate.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from Doc Brown's Chemistry website: [Link]

Sources

- 1. Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 4093-29-2 | FM71228 [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]

A Technical Guide to the Physicochemical Properties and Molecular Weight Determination of Methyl 4-acetamido-2-methoxybenzoate

Abstract

This technical guide provides a comprehensive examination of Methyl 4-acetamido-2-methoxybenzoate (CAS No: 4093-29-2), a key chemical entity in pharmaceutical research and development. The document moves beyond a simple statement of molecular weight to offer an in-depth analysis of its physicochemical properties, methods for its empirical determination, and its significance as both a crucial intermediate and a characterized impurity in active pharmaceutical ingredients (APIs). We will explore the theoretical basis of its molecular weight, detail the experimental protocols for its verification using mass spectrometry, and contextualize its importance through spectroscopic characterization and synthesis pathways. This guide is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of this compound for applications ranging from quality control to novel molecular synthesis.

Compound Identification and Pharmaceutical Significance

This compound is an organic compound whose importance is primarily recognized in the pharmaceutical industry. It is structurally defined by a benzoate core functionalized with acetamido and methoxy groups.

-

IUPAC Name: this compound[1]

-

Synonyms: Methyl 4-(acetylamino)-o-anisate, 4-Acetylamino-2-methoxy-benzoic acid methyl ester[2][3]

Its most prominent role is as a known impurity and intermediate. It is designated as "Metoclopramide EP Impurity D," an impurity of the antiemetic drug Bromopride[2][3][7]. Understanding the precise molecular weight and physicochemical characteristics of such impurities is a cornerstone of drug safety and regulatory compliance, as it allows for accurate detection, quantification, and toxicological assessment. Furthermore, its functionalized aromatic structure makes it a versatile intermediate for the synthesis of more complex molecules[6][8].

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in a laboratory or industrial setting. These values dictate everything from reaction conditions and purification strategies to analytical method development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₄ | [2][3][4][9] |

| Average Molecular Weight | 223.23 g/mol | [3][4][5][9] |

| Monoisotopic (Exact) Mass | 223.08445790 Da | [1][2] |

| CAS Number | 4093-29-2 | [2][3][4][5] |

| Physical State | White to off-white solid/powder | [3][6] |

| Melting Point | 127 - 132 °C | [2][3][4][10] |

| Boiling Point (Predicted) | 417.5 °C at 760 mmHg | [2][3][4][5] |

| Density (Predicted) | 1.21 g/cm³ | [2][4][5][11] |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol and Water | [2][3] |

| Storage Conditions | Sealed in dry, room temperature | [2][3][6] |

Determination of Molecular Weight: Theoretical and Experimental Approaches

The molecular weight is a foundational characteristic of a molecule. Its determination is a critical step in identity confirmation.

Theoretical Molecular Weight Calculation

The average molecular weight (MW) is calculated from the molecular formula (C₁₁H₁₃NO₄) using the standard atomic weights of its constituent elements.

-

Carbon (C): 11 atoms × 12.011 u = 132.121 u

-

Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

-

Total Average Molecular Weight: 132.121 + 13.104 + 14.007 + 63.996 = 223.228 u (or g/mol )

In contrast, the monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This value is crucial for high-resolution mass spectrometry (HRMS), which can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass is 223.08445790 Da[1][2].

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for experimentally determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, Electrospray Ionization (ESI) is a common and effective soft ionization technique.

Caption: General workflow for molecular weight determination via ESI-MS.

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1-10 µg/mL. The formic acid facilitates protonation.

-

Instrumentation Setup: Configure the mass spectrometer to operate in positive ion ESI mode. Set the mass range to scan from m/z 100 to 500.

-

Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, inject the sample into an HPLC system for separation prior to MS analysis.

-

Ionization: The sample is nebulized and desolvated, and the analyte molecules are ionized. In positive mode, the molecule accepts a proton (H⁺) to form the pseudomolecular ion [M+H]⁺.

-

Mass Analysis and Detection: The ions are guided into the mass analyzer, which separates them based on their m/z ratio. A detector records the abundance of each ion.

-

Data Interpretation: The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule. The expected m/z value would be:

-

Exact Mass of M: 223.08445 Da

-

Mass of H⁺: ~1.00728 Da

-

Expected m/z of [M+H]⁺: ~224.09173

-

The observation of this ion at high mass accuracy provides definitive confirmation of the compound's elemental composition and, by extension, its molecular weight.

Spectroscopic and Chromatographic Confirmation

While MS provides the molecular weight, other analytical techniques are required to confirm the compound's unique isomeric structure, which validates the molecular formula used for MW calculation.

-

¹H NMR Spectroscopy: Confirms the molecular structure by showing the number, environment, and connectivity of hydrogen atoms. The reported ¹H NMR spectrum for this compound shows characteristic signals for the three methyl groups (acetyl, ester, and ether) and the aromatic protons.[7][12] A typical spectrum in DMSO-d₆ shows peaks around δ 2.07 (s, 3H, AcNH), δ 3.74 (s, 3H, OMe or COOMe), δ 3.77 (s, 3H, COOMe or OMe), δ 7.19 (d, 1H, Ar-H), and δ 10.22 (s, 1H, NH)[7][12].

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule. The spectrum would exhibit characteristic absorption bands for the N-H bond of the amide, C=O stretching of the ester and amide, and C-O stretching of the ether and ester groups[1].

-

High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the compound. A high-purity sample is essential for accurate characterization. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is suitable for analysis[13].

Synthesis Pathway and Chemical Context

Understanding the synthesis of this compound provides valuable context for its existence as both an intermediate and a potential impurity in related compounds. A common laboratory-scale synthesis involves the acetylation of its amine precursor.

Caption: A typical synthetic route for the target compound.

This protocol is adapted from the literature for illustrative purposes.[7]

-

Reaction Setup: Dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) in anhydrous ethanol.

-

Reagent Addition: Slowly add acetic anhydride (1.6 eq) to the solution.

-

Reaction: Heat the solution to 60-65 °C and maintain with stirring for 2 hours.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Workup: Wash the residue with deionized water and a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a white solid.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are mandatory.

-

Hazard Identification: The compound is classified as harmful if swallowed (GHS Hazard H302).[1][4] It may also cause skin and serious eye irritation[1].

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[14]. Avoid generating dust. Wash hands thoroughly after handling[4][14].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances[2][3][14].

Conclusion

The molecular weight of this compound is definitively established as 223.23 g/mol (average) with a monoisotopic mass of 223.08445790 Da. This guide has demonstrated that this value is not merely a theoretical calculation but an experimentally verifiable parameter crucial to the compound's identity. Through the integrated use of mass spectrometry, spectroscopy, and chromatography, researchers and drug development professionals can confirm the structure and purity of this compound with high confidence. A thorough understanding of its physicochemical properties, synthesis, and handling is essential for its effective use as a pharmaceutical intermediate and for its accurate monitoring as a critical impurity in API manufacturing.

References

- LookChem. (n.d.). This compound.

- Yash Rasayan And Chemicals. (n.d.). Methyl-4-Acetamido-2-Methoxy Benzoate, 25,50 Kg, Grade: Chemical. IndiaMART.

- Mosher Chemical. (n.d.). This compound.

- ChemBK. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate. National Center for Biotechnology Information.

- Google Patents. (2016). CN105523952A - Preparation method of methyl 4-acetamido-5-chloro-2-methoxybenzoate.

- PubChem. (n.d.). Methyl 4-acetamido-5-chloro-2-methoxybenzoate. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis: The Role of Methyl 4-acetamido-5-bromo-2-methoxybenzoate in Chemical Research.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Methyl 4-acetamido-2-hydroxybenzoate in Pharmaceutical Synthesis.

- SIELC Technologies. (2018). Methyl 4-methoxybenzoate.

- Human Metabolome Database. (n.d.). Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639).

- NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook.

- NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook.

Sources

- 1. Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. indiamart.com [indiamart.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 4093-29-2 [amp.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. chembk.com [chembk.com]

- 11. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 12. This compound | 4093-29-2 [chemicalbook.com]

- 13. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]

- 14. Methyl 4-acetamido-5-chloro-2-methoxybenzoate(4093-31-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-acetamido-2-methoxybenzoate

Foreword: The Imperative of Rigorous Structural Elucidation in Drug Development

In the landscape of modern pharmaceutical research and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigations are built. The journey from a promising lead compound to a clinically viable drug candidate is paved with meticulous analytical scrutiny. Among the arsenal of analytical techniques available to the contemporary scientist, spectroscopic methods—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—stand as the cornerstones of molecular characterization. This guide provides an in-depth exploration of the spectroscopic data for Methyl 4-acetamido-2-methoxybenzoate, a compound of interest in medicinal chemistry, often as a key intermediate or a reference standard. Our focus extends beyond the mere presentation of data; we delve into the rationale behind the experimental choices and the interpretation of the resulting spectra, offering a holistic perspective for researchers, scientists, and drug development professionals.

The Molecular Profile of this compound

This compound (C₁₁H₁₃NO₄, Molar Mass: 223.23 g/mol ) is a substituted benzamide derivative.[1][2] Its structural integrity is paramount for its intended application, and thus, its spectroscopic signature must be thoroughly understood and documented. This guide will systematically dissect its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms.

¹H NMR Spectroscopy: Mapping the Proton Landscape

Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, and the coupling between neighboring protons reveals their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.22 | Singlet | 1H | - | NH |

| 7.19 | Doublet | 1H | 8.8 | H-5 |

| 3.77 | Singlet | 3H | - | OMe-2 or COOMe |

| 3.74 | Singlet | 3H | - | COOMe or OMe-2 |

| 2.07 | Singlet | 3H | - | AcNH-4 |

Data obtained in DMSO-d₆ at 400 MHz.[3]

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound in DMSO-d₆ displays five distinct signals. The downfield singlet at 10.22 ppm is characteristic of an amide proton (NH), its chemical shift influenced by hydrogen bonding with the solvent. The aromatic region shows a doublet at 7.19 ppm, integrating to one proton, which corresponds to the proton at the C-5 position. The observed coupling constant of 8.8 Hz is typical for ortho-coupling in a benzene ring. The two sharp singlets at 3.77 and 3.74 ppm, each integrating to three protons, are assigned to the two methoxy groups (the ester methyl and the ether methyl). The upfield singlet at 2.07 ppm, integrating to three protons, is characteristic of the acetyl methyl group.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. While ¹³C has a low natural abundance, modern NMR techniques allow for the routine acquisition of high-quality spectra.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (amide) |

| ~166 | C=O (ester) |

| ~158 | C-2 |

| ~142 | C-4 |

| ~131 | C-6 |

| ~115 | C-1 |

| ~110 | C-5 |

| ~105 | C-3 |

| ~56 | OCH₃ (ether) |

| ~52 | OCH₃ (ester) |

| ~24 | CH₃ (acetyl) |

Note: The presented data is based on typical chemical shifts for similar functional groups and requires experimental verification.

Rationale for Predicted Chemical Shifts:

The carbonyl carbons of the amide and ester groups are expected to appear at the most downfield positions (~166-168 ppm) due to the strong deshielding effect of the attached oxygen atoms. The aromatic carbons attached to oxygen (C-2) and nitrogen (C-4) are also significantly deshielded. The remaining aromatic carbons can be assigned based on substitution patterns and comparison with related structures. The methoxy and acetyl methyl carbons are expected in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

The quality of NMR data is critically dependent on proper sample preparation and instrument setup.

Protocol for ¹H and ¹³C NMR Sample Preparation and Acquisition:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with an exponential multiplication and Fourier transform.

-

Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

Workflow for NMR Analysis:

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3300 | Strong, broad | N-H stretch | Amide |

| ~3000-2850 | Medium | C-H stretch | Aromatic & Aliphatic |

| ~1700 | Strong, sharp | C=O stretch | Ester |

| ~1680 | Strong, sharp | C=O stretch (Amide I) | Amide |

| ~1600, ~1500 | Medium | C=C stretch | Aromatic ring |

| ~1540 | Medium | N-H bend (Amide II) | Amide |

| ~1250 | Strong | C-O stretch | Aryl ether & Ester |

Note: This data is based on typical ranges for the indicated functional groups. Experimental data can be obtained via KBr pellet or ATR techniques.[5]

Interpretation of the IR Spectrum:

The IR spectrum provides a characteristic fingerprint of the molecule. The broad absorption around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. The two strong, sharp peaks around 1700 cm⁻¹ and 1680 cm⁻¹ are assigned to the carbonyl stretching vibrations of the ester and the amide (Amide I band), respectively. The presence of the aromatic ring is confirmed by the C=C stretching absorptions around 1600 and 1500 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected around 1540 cm⁻¹. Finally, strong absorptions in the fingerprint region, particularly around 1250 cm⁻¹, are characteristic of the C-O stretching vibrations of the aryl ether and the ester functionalities.

Experimental Protocol for FT-IR Spectroscopy

For solid samples like this compound, two common preparation techniques are the KBr pellet method and Attenuated Total Reflectance (ATR).

Protocol for KBr Pellet Method:

-

Sample Preparation:

-

Grind approximately 1-2 mg of the sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

Transfer the mixture to a pellet die.

-

-

Pellet Formation:

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[6]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Protocol for ATR Method:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.[6]

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.[6]

-

Workflow for FT-IR Analysis:

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.

Expected Mass Spectrum Data for this compound:

-

Molecular Ion (M⁺): m/z = 223.08

-

Protonated Molecule ([M+H]⁺): m/z = 224.09

-

Sodium Adduct ([M+Na]⁺): m/z = 246.07

Expected Fragmentation Pattern:

In an electrospray ionization (ESI) mass spectrum, the protonated molecule ([M+H]⁺) is often the base peak. Fragmentation can occur through the loss of neutral molecules. For this compound, key expected fragments could arise from:

-

Loss of methanol (-32) from the ester group.

-

Loss of ketene (-42) from the acetamido group.

-

Cleavage of the ester and ether groups.

The mass spectrum of the closely related compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, shows a top peak at m/z 222, which could correspond to the loss of HCl.[7] This suggests that fragmentation of the aromatic core is also possible.

Experimental Protocol for ESI-MS

Electrospray ionization is a soft ionization technique suitable for polar, medium-sized molecules.

Protocol for ESI-MS Sample Preparation and Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[8]

-